3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol
CAS No.: 193957-50-5
Cat. No.: VC11683086
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193957-50-5 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 3-[4-(dimethylamino)phenyl]prop-2-yn-1-ol |
| Standard InChI | InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3 |
| Standard InChI Key | JJGFUHVLNZGTAK-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C#CCO |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C#CCO |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol consists of three primary components:
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A propargyl alcohol backbone (prop-2-yn-1-ol) with a terminal alkyne group.
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A para-substituted phenyl ring bearing a dimethylamino (-N(CH₃)₂) group.
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A hydroxyl (-OH) group at the propargylic position.
This combination creates a molecule with polarized electron distribution, where the dimethylamino group acts as an electron donor, and the alkyne group introduces reactivity toward cycloaddition and metal-catalyzed reactions.
Physicochemical Characteristics
Key physical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Exact Mass | 175.10000 |
| PSA (Polar Surface Area) | 23.47 Ų |
| LogP (Partition Coefficient) | 1.096 |
| Density | Not Available |
| Melting/Boiling Points | Not Available |
The absence of reported melting/boiling points and density highlights a critical data gap requiring experimental characterization . The moderate LogP value suggests balanced lipophilicity, potentially enabling membrane permeability in biological systems.
Synthesis and Preparation Methods
Traditional Synthetic Routes
While no explicit protocols for 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol exist in the literature, analogous propargyl alcohols are typically synthesized via:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling between aryl halides and terminal alkynes.
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Nucleophilic Substitution: Reaction of propargyl alcohol derivatives with electrophilic aromatic substrates.
For example, 1-phenyl-2-propyn-1-ol analogs have been prepared using microwave-assisted reactions with barium manganate in ethanol-acetic acid mixtures, achieving yields exceeding 85% . Adapting such methods could involve substituting the phenyl component with 4-dimethylaminophenyl precursors.
Microwave-Assisted Optimization
Recent advances in microwave synthesis demonstrate reduced reaction times and improved yields for structurally related compounds. A representative protocol involves:
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Dissolving 3-aminocrotononitrile (1 equiv) and propargyl alcohol derivatives (2 equiv) in ethanol-acetic acid (5:1).
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Adding barium manganate (3 equiv) as an oxidizing agent.
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Irradiating at 170°C for 15 minutes under controlled power modulation .
This method’s efficiency suggests potential applicability to 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol, though empirical validation is required .
Biological Activities and Mechanisms
Anticancer Properties
Propargyl alcohols with aromatic substituents demonstrate dose-dependent cytotoxicity. For instance, 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol derivatives show IC₅₀ values of 15–25 µM against breast (MCF-7) and colon (Caco-2) cancer lines. Mechanistic studies suggest reactive oxygen species (ROS) generation and apoptosis induction via mitochondrial pathways.
Comparison with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 3-(2,4-Dimethylphenyl)prop-2-yn-1-ol | Ortho/meta methyl groups | Higher antimicrobial potency |
| 4-[4-(Dimethylamino)phenyl]but-3-yn-1-ol | Extended alkyne chain | Enhanced ROS generation |
Positional isomerism and chain length significantly influence reactivity and biological effects.
Future Research Directions
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Physicochemical Profiling: Determine melting points, solubility, and stability under varying conditions.
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Mechanistic Studies: Elucidate interactions with cellular targets like topoisomerases or tubulin.
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Structure-Activity Relationships: Synthesize derivatives with varied substituents to optimize efficacy.
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